molecular formula C21H20ClN3O3 B11205698 3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)propanamide

3-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxybenzyl)propanamide

Cat. No.: B11205698
M. Wt: 397.9 g/mol
InChI Key: PMSWFNKRPPJFQZ-UHFFFAOYSA-N
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Description

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a dihydropyridazinone ring, and a methoxyphenylmethyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the dihydropyridazinone core. This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the methoxyphenylmethyl group is attached through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are also selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]PROPANAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}benzamide
  • Methyl {[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate

Uniqueness

3-[3-(4-CHLOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[(3-METHOXYPHENYL)METHYL]PROPANAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C21H20ClN3O3

Molecular Weight

397.9 g/mol

IUPAC Name

3-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C21H20ClN3O3/c1-28-18-4-2-3-15(13-18)14-23-20(26)11-12-25-21(27)10-9-19(24-25)16-5-7-17(22)8-6-16/h2-10,13H,11-12,14H2,1H3,(H,23,26)

InChI Key

PMSWFNKRPPJFQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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